Nizatidine-d3 Sulfoxide

Description

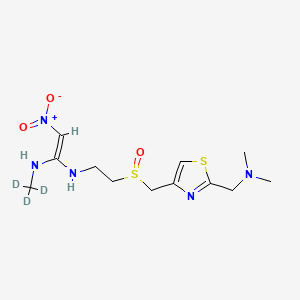

Nizatidine-d3 Sulfoxide is a deuterated analog of Nizatidine Sulfoxide (CAS 102273-13-2), a known impurity of the histamine H2-receptor antagonist Nizatidine. The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a modification commonly employed in analytical chemistry to enhance detection accuracy in mass spectrometry . This compound serves as a critical reference standard in pharmaceutical quality control, enabling precise quantification of sulfoxide-related impurities during drug manufacturing. Structurally, it features a sulfinyl (-SO-) group, which distinguishes it from the parent drug and other derivatives.

Properties

Molecular Formula |

C12H21N5O3S2 |

|---|---|

Molecular Weight |

350.5 g/mol |

IUPAC Name |

(E)-1-N-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-2-nitro-1-N'-(trideuteriomethyl)ethene-1,1-diamine |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+/i1D3 |

InChI Key |

TZKMWRJRDCJAFI-OFYUJABRSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nizatidine-d3 Sulfoxide typically involves the deuteration of Nizatidine followed by oxidation to form the sulfoxide derivative. The deuteration process can be achieved using deuterated reagents such as deuterium gas or deuterated solvents. The oxidation step is commonly carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure selective formation of the sulfoxide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced oxidation techniques to ensure high yield and purity of the final product. Quality control measures, including spectroscopic and chromatographic analyses, are employed to verify the chemical identity and purity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

Nizatidine-d3 Sulfoxide undergoes further oxidation to form Nizatidine-d3 Sulfone under controlled conditions. This reaction is critical for studying metabolic pathways and stability.

Key Reagents and Conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous medium, RT | Nizatidine-d3 Sulfone |

| m-Chloroperbenzoic acid | Organic solvent, 0–25°C | Nizatidine-d3 Sulfone |

Mechanistic Insight :

The sulfoxide group (−S(=O)−) is oxidized to a sulfone (−SO₂−) via electrophilic oxygen transfer. Deuteration at specific positions does not alter the reaction pathway but enhances kinetic isotope effects in metabolic studies.

Reduction Reactions

The sulfoxide moiety can be reduced to a thioether, regenerating the deuterated thiol analog.

Key Reagents and Conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol, RT | Nizatidine-d3 Thioether |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran, reflux | Nizatidine-d3 Thioether |

Mechanistic Insight :

Reduction proceeds via nucleophilic attack on the sulfur atom, breaking the S–O bond and forming a thioether (−S−). The deuterium atoms remain intact, preserving isotopic labeling for tracer studies.

Substitution Reactions

The sulfoxide group participates in nucleophilic substitution, enabling functionalization of the molecule.

Example Reaction Pathways:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Polar aprotic solvent, 50°C | Sulfoxide-amine derivative |

| Thiols (e.g., R-SH) | Basic conditions, RT | Sulfoxide-thiol adduct |

Mechanistic Insight :

Substitution occurs at the sulfur center, where the nucleophile displaces the oxygen or deuterated methyl group. This reactivity is exploited to synthesize analogs for structure-activity relationship (SAR) studies.

Radical-Mediated Reactions

Recent studies highlight sulfoxides as precursors for radical generation. While not directly tested on this compound, analogous sulfoxides undergo:

-

C–S bond cleavage under UV light to form alkyl radicals.

-

Electron donor-acceptor (EDA) complex formation with pyridinium salts, enabling photoredox reactions .

Example Application :

Alkyl radicals generated from sulfoxides can couple with pyridinium salts to synthesize functionalized pyridine derivatives, a process relevant to drug discovery .

Stability and Kinetic Considerations

Deuteration enhances stability, reducing metabolic degradation rates. Key parameters include:

| Property | Value/Observation | Source |

|---|---|---|

| Thermal stability | Stable up to 150°C | |

| Hydrolytic stability | Resistant in neutral pH | |

| Photostability | Sensitive to UV light |

Scientific Research Applications

Nizatidine-d3 Sulfoxide is widely used in scientific research due to its unique properties. Some of its applications include:

Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Nizatidine.

Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of Nizatidine.

Stable Isotope Labeling: Employed in mass spectrometry for accurate quantification and tracing of metabolic processes.

Drug Interaction Studies: Used to investigate potential drug-drug interactions involving Nizatidine.

Mechanism of Action

Nizatidine-d3 Sulfoxide exerts its effects by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of gastric acid, thereby alleviating symptoms associated with acid-related disorders. The deuterated form provides enhanced stability and allows for more precise tracking in pharmacokinetic studies.

Comparison with Similar Compounds

Nizatidine Impurities

Nizatidine-d3 Sulfoxide is closely related to non-deuterated Nizatidine sulfoxide (EP Impurity C) and other impurities identified in the USP monographs. Key differences include molecular weight, deuterium substitution, and analytical applications:

| Compound | CAS Number | Molecular Formula | Molecular Weight | Role |

|---|---|---|---|---|

| This compound | Not explicitly listed* | C12H18D3N5O3S2 | ~350.46 | Internal standard for LC-MS |

| Nizatidine Sulfoxide (EP Impurity C) | 102273-13-2 | C12H21N5O3S2 | 347.46 | Pharmacopeial impurity |

| Nizatidine EP Impurity D | 78441-62-0 | C9H17N3S2 | 231.38 | Degradation product |

| Nizatidine EP Impurity E | 188666-11-7 | C11H18N4O3S2 | 318.42 | Synthesis intermediate |

*Deuterated analogs are often custom-synthesized; non-deuterated counterparts are prioritized in regulatory documents .

Key Findings :

- The sulfoxide group in this compound increases polarity compared to Impurity D, affecting chromatographic retention times.

Thioridazine-d3 5-Sulfoxide

Thioridazine-d3 5-Sulfoxide (CAS 1330076-56-6) shares functional similarities as a deuterated sulfoxide used in drug impurity profiling. However, its parent drug (Thioridazine, an antipsychotic) and metabolic context differ:

Research Insight :

Both compounds exemplify the use of deuterated sulfoxides in mitigating matrix effects during mass spectrometry, though their pharmacological contexts diverge .

Ranitidine-Related Sulfoxides

Ranitidine, another H2 antagonist, generates sulfoxide impurities during degradation. Unlike this compound, Ranitidine’s impurities (e.g., nitroacetamide, diamine hemifumarate) lack the sulfinyl group but highlight stability challenges in H2 antagonists :

| Compound | Structural Feature | Stability Concern |

|---|---|---|

| This compound | Sulfinyl group (-SO-) | Oxidation product of Nizatidine |

| Ranitidine Nitroacetamide | Nitroacetamide side chain | Thermal degradation byproduct |

| Ranitidine Amino Alcohol | Hydroxymethyl group | Hydrolytic degradation |

Comparative Data :

Analytical Challenges

- Chromatography : Sulfoxides exhibit higher retention times in reverse-phase HPLC due to increased polarity.

- Spectroscopy : Deuterium incorporation shifts molecular ion peaks in MS, aiding unambiguous identification .

Biological Activity

Nizatidine-d3 sulfoxide is a deuterated derivative of nizatidine, a well-known histamine H2 receptor antagonist. This compound is primarily utilized in research settings, particularly in pharmacokinetics and drug metabolism studies. Its unique isotopic labeling with deuterium enhances its utility for tracing studies and understanding metabolic pathways without significantly altering its pharmacodynamic properties.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₈D₃N₅O₃S

- Molecular Weight : 291.4 g/mol

- Isotopic Labeling : The presence of three deuterium atoms allows for enhanced tracking in biological studies.

This compound functions as a competitive and reversible inhibitor of histamine at the H2 receptors located on gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it effective for treating conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. The mechanism can be summarized as follows:

- Binding to H2 Receptors : this compound binds to the H2 receptors, blocking histamine's action.

- Inhibition of Gastric Acid Secretion : This results in reduced production of gastric acid, alleviating symptoms associated with excess acid.

Comparative Activity with Other H2 Antagonists

The following table compares this compound with other H2 receptor antagonists:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ranitidine | H2 receptor antagonist | Withdrawn due to safety concerns |

| Famotidine | H2 receptor antagonist | More potent than ranitidine; fewer side effects |

| Cimetidine | H2 receptor antagonist | Known for interactions with cytochrome P450 |

| Nizatidine | H2 receptor antagonist | Less toxic profile; effective for duodenal ulcers |

| This compound | Sulfoxide derivative | Enhanced metabolic tracing capabilities |

Pharmacokinetic Studies

Research involving this compound has focused on its metabolic pathways and interactions with cytochrome P450 enzymes. These studies are crucial for understanding potential drug-drug interactions and optimizing dosing strategies when used alongside other medications. The isotopic labeling facilitates precise measurements of metabolic rates, which can provide insights into how structural alterations affect biological activity.

Key Findings from Pharmacokinetic Studies

- Binding Affinity : this compound exhibits comparable binding affinity at H2 receptors relative to its parent compound, nizatidine.

- Metabolic Pathways : The compound's unique isotopic signature allows researchers to trace its metabolism more effectively than non-deuterated forms.

- Drug Interactions : Studies indicate that this compound may interact differently with other drugs compared to non-labeled counterparts.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Nizatidine-d3 Sulfoxide in the presence of its degradation products?

- Methodological Answer : Four validated stability-indicating methods are commonly used:

- Spectrophotometric techniques : Zero-order (0D), first-derivative (1D), and second-derivative (2D) measurements at specific wavelengths (314 nm, 295–334 nm, and 318–348 nm, respectively) to isolate this compound from its sulfoxide derivative .

- HPTLC separation : Using silica gel plates with chloroform-methanol (9:1 v/v) as the mobile phase, followed by densitometric evaluation at 254 nm (Rf values: 0.4 for Nizatidine, 0.2 for sulfoxide derivative) .

- These methods are optimized for raw materials and pharmaceutical preparations, ensuring precision and selectivity.

Q. How does solvent choice (e.g., DMSO) influence the experimental analysis of this compound?

- Methodological Answer : DMSO’s physical properties (boiling point: 189°C, density: 1.103 kg/L, refractive index: 1.477) and high polarity can enhance solubility but may introduce spectral interference in UV-based assays. Researchers must validate solvent compatibility with detection methods, as DMSO’s absorbance in UV ranges below 260 nm could overlap with analytes. Pre-screening solvent purity (e.g., ≥99.9% assay for GC/HS analysis ) is critical to avoid artifacts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data for this compound under varying thermal conditions?

- Methodological Answer :

- Conduct kinetic degradation studies using first-derivative spectrophotometry to track degradation rates at multiple temperatures. Calculate pseudo-first-order rate constants (), half-life (), and activation energy () to model degradation pathways .

- Compare results with regulatory reference methods (e.g., HPLC or pharmacopeial standards) and perform statistical analyses (e.g., ANOVA) to identify systematic errors or matrix effects .

Q. What advanced spectroscopic techniques differentiate Nizatidine from its sulfoxide derivatives in complex matrices?

- Methodological Answer :

- Derivative ratio spectrophotometry (1DD) : Amplifies spectral differences by combining first-derivative and ratio spectra, enabling quantification at 297 nm even with overlapping peaks .

- Solvent-induced derivative-difference spectroscopy : Measures ΔD1 (peak-to-peak amplitude at 315–345 nm) to isolate degradation products in polar solvents like DMSO .

- Validate specificity using forced degradation studies (e.g., oxidative stress with ) and cross-check with HPTLC for orthogonal confirmation .

Q. What methodological considerations are critical when validating stability-indicating assays for regulatory compliance?

- Methodological Answer :

- Specificity : Demonstrate resolution of this compound from degradation products via stress testing (e.g., acid/base hydrolysis, oxidation) .

- Linearity and Range : Use ≥5 concentration levels spanning 50–150% of the target concentration, with correlation coefficients () >0.99 .

- Accuracy/Precision : Spike recovery experiments (e.g., 80–120% of nominal concentration) with ≤2% RSD for intraday/interday precision .

- Robustness : Test minor variations in mobile phase composition, wavelength, or column temperature to ensure method resilience .

Experimental Design & Data Analysis

Q. How should researchers design experiments to account for solvent-induced artifacts in sulfoxide analysis?

- Methodological Answer :

- Pre-screen solvents like DMSO for impurities (e.g., residual class 1/2/3 solvents per ICH guidelines) using headspace GC .

- Include solvent blank controls in spectroscopic assays to subtract background interference. For HPTLC, use pre-washed plates to avoid baseline noise .

- Reference solvent-free methods (e.g., solid-state NMR or X-ray crystallography) for structural confirmation if solvent interference is unresolved .

Q. What strategies mitigate contradictions in degradation kinetics data across studies?

- Methodological Answer :

- Standardize degradation conditions (e.g., concentration, temperature) and use isotope-labeled internal standards (e.g., deuterated analogs) to normalize matrix effects .

- Cross-validate using multi-method approaches (e.g., combining spectrophotometry and HPTLC) to confirm degradation profiles .

- Apply chemometric tools (e.g., PCA or PLS regression) to identify latent variables influencing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.